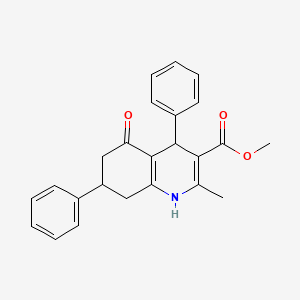![molecular formula C20H30O5 B5101403 diethyl [5-(2,4-dimethylphenoxy)pentyl]malonate](/img/structure/B5101403.png)
diethyl [5-(2,4-dimethylphenoxy)pentyl]malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [5-(2,4-dimethylphenoxy)pentyl]malonate, also known as DPNM, is a chemical compound that has been widely used in scientific research. It is a member of the malonate ester family and is commonly used as a precursor for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of diethyl [5-(2,4-dimethylphenoxy)pentyl]malonate is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in metabolic pathways, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
diethyl [5-(2,4-dimethylphenoxy)pentyl]malonate has been shown to have various biochemical and physiological effects. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been shown to modulate the activity of certain neurotransmitters in the brain, leading to potential applications in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of diethyl [5-(2,4-dimethylphenoxy)pentyl]malonate is its versatility as a building block for the synthesis of various bioactive compounds. It is also readily available and relatively inexpensive. However, one of the limitations of diethyl [5-(2,4-dimethylphenoxy)pentyl]malonate is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the use of diethyl [5-(2,4-dimethylphenoxy)pentyl]malonate in scientific research. One potential application is in the development of new drugs for the treatment of various diseases. Another potential direction is in the development of new synthetic routes for the production of diethyl [5-(2,4-dimethylphenoxy)pentyl]malonate and related compounds. Additionally, further research is needed to fully understand the mechanism of action of diethyl [5-(2,4-dimethylphenoxy)pentyl]malonate and its potential applications in the field of neuroscience.
Métodos De Síntesis
Diethyl [5-(2,4-dimethylphenoxy)pentyl]malonate can be synthesized using a multi-step process that involves the reaction of diethyl malonate with 2,4-dimethylphenol in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with 1-bromo-5-chloropentane to yield diethyl [5-(2,4-dimethylphenoxy)pentyl]malonate.
Aplicaciones Científicas De Investigación
Diethyl [5-(2,4-dimethylphenoxy)pentyl]malonate has been extensively utilized in scientific research for various applications. One of the most significant applications is in the field of medicinal chemistry, where it is used as a building block for the synthesis of various bioactive compounds. It has also been used in the development of new drugs for the treatment of cancer, diabetes, and other diseases.
Propiedades
IUPAC Name |
diethyl 2-[5-(2,4-dimethylphenoxy)pentyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-5-23-19(21)17(20(22)24-6-2)10-8-7-9-13-25-18-12-11-15(3)14-16(18)4/h11-12,14,17H,5-10,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPPXFPLQWDCGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCCOC1=C(C=C(C=C1)C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tetrahydro-2-furanylmethyl 2-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5101327.png)
![N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B5101335.png)
![(4-methoxy-3-biphenylyl)[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]amine](/img/structure/B5101341.png)

![5-{3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzoyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B5101346.png)
![1-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone trifluoroacetate](/img/structure/B5101356.png)
![5-(4-bromophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5101357.png)
![{2,6-dichloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B5101362.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5101379.png)
![N-(3-cyclopentylpropyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5101383.png)
![7-(3-chloro-2-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5101390.png)
![4-methyl-N-(3-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5101395.png)
![4-[(4-chlorobenzyl)oxy]-3-ethoxybenzonitrile](/img/structure/B5101413.png)
